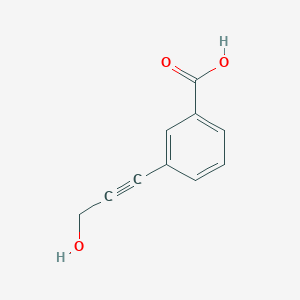

3-(3-羟基丙-1-炔基)苯甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

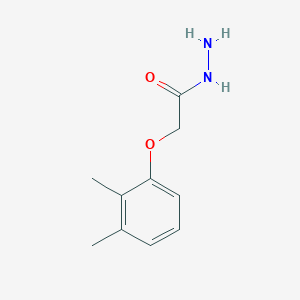

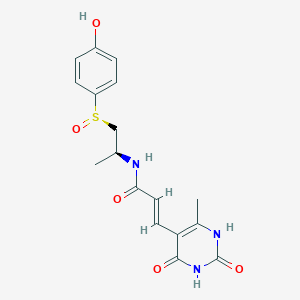

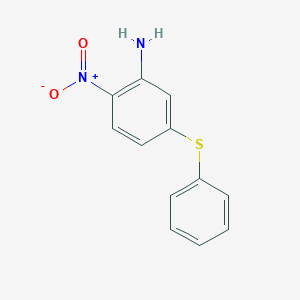

3-(3-Hydroxyprop-1-ynyl)benzoic acid is a chemical compound that is related to various benzoic acid derivatives. These derivatives are known for their roles in plant biosynthesis pathways and have been studied for their potential applications in medicine, materials science, and other fields. The compound itself is not directly mentioned in the provided papers, but its structural relatives and synthesis methods offer insights into its potential properties and applications.

Synthesis Analysis

The synthesis of related compounds involves the use of stable-isotope-labelled precursors and advanced techniques such as Sonogashira cross-coupling with palladium catalyst systems. For instance, the synthesis of hyperbranched polyesters incorporates a similar AB2 monomer, 3,5-bis(3-hydroxylprop-1-ynyl)benzoic acid, which suggests that similar methods could be applied to synthesize 3-(3-Hydroxyprop-1-ynyl)benzoic acid . The synthesis of related compounds also involves the use of carbodiimide-coupling reagents to overcome issues with thermal instability .

Molecular Structure Analysis

The molecular structure of benzoic acid derivatives is crucial for their function and properties. For example, the study of lanthanide-based coordination polymers assembled from derivatives of 3,5-dihydroxy benzoates reveals the importance of the benzoic acid moiety in forming complex structures with interesting photophysical properties . This suggests that the molecular structure of 3-(3-Hydroxyprop-1-ynyl)benzoic acid could also lend itself to forming coordination polymers with unique properties.

Chemical Reactions Analysis

Benzoic acid derivatives undergo various chemical reactions that are essential for their biological and chemical applications. For instance, 3-hydroxy-3-phenylpropanoic acid, a related compound, is an intermediate in the biosynthesis of benzoic acid and salicylic acid, indicating that 3-(3-Hydroxyprop-1-ynyl)benzoic acid may also participate in similar biosynthetic pathways . Additionally, novel 3-Hydroxy benzoic acid hybrid derivatives have been synthesized and tested for antibacterial activity, which implies that 3-(3-Hydroxyprop-1-ynyl)benzoic acid could be modified to enhance its biological activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzoic acid derivatives are influenced by their molecular structure. For example, the vibrational, UV, NMR, and other spectroscopic properties of 3,5-di-tert-butyl-4-hydroxy benzoic acid have been thoroughly analyzed, providing a framework for understanding the properties of 3-(3-Hydroxyprop-1-ynyl)benzoic acid . The electronic properties, such as HOMO-LUMO gaps, and the non-linear optical properties of these compounds are also of interest for materials science applications .

科学研究应用

生物降解聚合物及环境影响

苯甲酸衍生物,包括与3-(3-羟基丙-1-炔基)苯甲酸在结构上相关的化合物,已被研究用于创造环保材料的潜力。例如,对苯甲酸在不同物种中的生理药代动力学分析的研究突显了其在评估饮食暴露和减少毒理评估中物种间不确定性方面的相关性(Hoffman & Hanneman, 2017)。这些研究可以为开发更安全、生物降解的聚合物提供信息,从而减少环境影响。

健康与营养

关于苯甲酸作为食品和饲料添加剂的研究揭示了其在促进肠道健康和功能方面的双重作用,表明适当的水平可能增强消化、吸收和微生物群调节(Mao et al., 2019)。这些发现为研究利用苯甲酸衍生物促进肠道健康的功能性食品和营养补充剂开辟了途径。

抗菌和抗真菌应用

苯甲酸衍生物的抗菌和抗真菌性质一直是一个备受关注的课题,特别是在保鲜食品和医疗应用方面。一项水杨酸衍生物的合成和应用综述突显了新药开发的潜力,强调了苯甲酸衍生物在制药研究中的抗菌相关性(Tjahjono et al., 2022)。

环境监测和毒性研究

对苯甲酮-3的环境发生和毒性的研究,这是有机防晒霜产品中常见成分,展示了对苯甲酸衍生物在环境科学中更广泛关注的例证。这项工作强调了理解这些化合物的环境影响和潜在风险的重要性,从而导致更安全的产品配方和处理方法(Kim & Choi, 2014)。

安全和危害

The safety information for “3-(3-hydroxyprop-1-ynyl)benzoic Acid” includes several hazard statements: H315, H319, H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, P501 . Please refer to the MSDS for more detailed safety information .

属性

IUPAC Name |

3-(3-hydroxyprop-1-ynyl)benzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c11-6-2-4-8-3-1-5-9(7-8)10(12)13/h1,3,5,7,11H,6H2,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNURZLOEFNTCMJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)O)C#CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00407818 |

Source

|

| Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxyprop-1-ynyl)benzoic Acid | |

CAS RN |

132545-15-4 |

Source

|

| Record name | 3-(3-hydroxyprop-1-ynyl)benzoic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00407818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(3-Hydroxyprop-1-ynyl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Methyl 3a,4,5,6-tetrahydrocyclopenta[c]pyrazole-6a(3H)-carboxylate](/img/structure/B144515.png)

![2-chloro-N-[2-chloro-6-(hydroxymethyl)phenyl]acetamide](/img/structure/B144519.png)